molecular formula C9H17N3S B12465998 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12465998
M. Wt: 199.32 g/mol
InChI Key: QITLKNOTRSURAG-UHFFFAOYSA-N
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Description

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative featuring a carbothioamide functional group at position 1, a bicyclic dihydro-pyrazole core, and two alkyl substituents (isopropyl and dimethyl groups) at positions 3 and 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and antidepressant properties. The isopropyl and dimethyl substituents contribute to its unique steric and electronic profile, which may influence its biological interactions and physicochemical behavior.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4,4-dimethyl-5-propan-2-yl-3H-pyrazole-2-carbothioamide

InChI

InChI=1S/C9H17N3S/c1-6(2)7-9(3,4)5-12(11-7)8(10)13/h6H,5H2,1-4H3,(H2,10,13)

InChI Key

QITLKNOTRSURAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(CC1(C)C)C(=S)N

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Cyclization

This method is widely reported for pyrazole-carbothioamide derivatives. The reaction involves:

  • Step 1 : Synthesis of chalcone intermediates via Claisen-Schmidt condensation. For example, isopropyl acetophenone reacts with an aldehyde (e.g., 4-dimethylaminobenzaldehyde) in ethanol under basic conditions (e.g., KOH) to form the chalcone.
  • Step 2 : Cyclization of the chalcone with thiosemicarbazide in glacial acetic acid under reflux (4–6 hours).

Example Protocol :

  • Chalcone Synthesis :
    • React isopropyl acetophenone (1 mmol) with 4-dimethylaminobenzaldehyde (1 mmol) in ethanol (20 mL) with KOH (0.06 g, 1 mmol).
    • Stir at room temperature for 3–4 hours, then cool and filter to isolate the chalcone.
  • Cyclization :
    • Dissolve the chalcone (1 mmol) in glacial acetic acid (5 mL) with thiosemicarbazide (1 mmol).
    • Reflux for 4–6 hours, then cool and recrystallize from chloroform or ethanol.

Yield : ~70–85%.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency and reduces time. This method uses:

  • Catalysts : Fly-ash:PTS (phosphotungstic acid) or amberlyst-15.
  • Solvent-Free Conditions : Reactions proceed in acetonitrile or without solvent, enabling rapid cyclization (1–2 hours).

Example Protocol :

  • Chalcone Synthesis : Same as above.
  • Cyclization :
    • Mix chalcone (1 mmol), thiosemicarbazide (1 mmol), and fly-ash:PTS (10% w/w) in acetonitrile (25 mL).
    • Irradiate under microwave (300 W) for 1–2 hours.
    • Cool, filter, and recrystallize from ethanol.

Yield : ~85–90%.

Catalyst-Driven Optimization

Catalysts improve yield and selectivity. For instance:

  • Amberlyst-15 : A solid acid catalyst that facilitates cyclization in acetonitrile at room temperature.
  • Pyridine : Used in reactions with benzoyl chloride to form carbothioamide derivatives, though less common for this specific compound.

Table 1: Comparison of Catalysts and Conditions

Catalyst Solvent Temperature Time (h) Yield (%)
Fly-ash:PTS Acetonitrile Microwave 1–2 85–90
Amberlyst-15 Acetonitrile Room temp 1–2 85–90
KOH/Thiosemicarbazide Ethanol Reflux 6–8 70–85

Critical Reaction Parameters

Substituent Effects

The isopropyl and dimethyl groups influence reactivity:

  • Isopropyl Group : Enhances steric bulk, requiring longer reaction times.
  • Dimethyl Groups : Stabilize the pyrazole ring via electron-donating inductive effects.

Solvent Selection

Solvent Role Example Use Cases
Ethanol Chalcone synthesis Claisen-Schmidt condensation
Acetic Acid Cyclization Traditional reflux
Acetonitrile Microwave-assisted cyclization Catalyst-driven reactions

Purification and Characterization

Recrystallization

  • Solvents : Chloroform (for high-purity products) or ethanol (for cost-effective purification).
  • Purity : >97% as reported for analogous compounds.

Spectroscopic Data

Technique Key Observations
¹H NMR Peaks at δ 3.2–3.8 ppm (pyrazoline CH₂), δ 1.0–1.2 ppm (isopropyl CH₃).
IR Absorption at ~3437 cm⁻¹ (N–H stretch) and ~3100 cm⁻¹ (C–H aromatic).
ESI-MS [M+1]⁺ ion at m/z ~199.32 (calculated).

Comparative Analysis of Methods

Table 2: Efficiency Metrics

Method Yield (%) Time (h) Cost Scalability
Acid-Catalyzed 70–85 6–8 Low Moderate
Microwave-Assisted 85–90 1–2 Moderate High
Catalyst-Driven 85–90 1–2 High High

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole-carbothioamide derivatives are characterized by their substituent-dependent bioactivity. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Key Structural Features
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Isopropyl (C3), dimethyl (C4) High steric bulk, aliphatic substituents
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Fluorophenyl (C3, C5) Aromatic, electron-withdrawing groups
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide Ethyl (N), phenyl (C4), amino (C3) Polar amino group, keto functionality
5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Thiophene (C3), 4-hydroxyphenyl (C5) Heteroaromatic, hydrogen-bond donor
  • Steric and Electronic Effects: The target compound’s isopropyl and dimethyl groups introduce significant steric hindrance compared to aromatic substituents (e.g., fluorophenyl or thiophene).
  • Hydrogen Bonding: Unlike analogs with hydroxyl or amino groups (e.g., ), the target compound lacks strong hydrogen-bond donors, which may limit its interaction with polar biological targets.
Antimicrobial Activity
  • The N-ethyl derivative () exhibited potent activity against Haemophilus influenzae (planktonic and biofilm cells) with low cytotoxicity. Its keto and amino groups likely facilitate target binding, whereas the target compound’s alkyl groups may prioritize hydrophobic interactions .
  • Thiophene-based analogs (e.g., from ) showed antidepressant activity via serotonin/norepinephrine modulation. The absence of aromatic systems in the target compound may shift its mechanism toward alternative pathways .
Anticancer Activity
  • Fluorophenyl and chlorophenyl derivatives () demonstrated IC50 values as low as 6.78 µM against HepG-2 cells, attributed to electron-withdrawing substituents enhancing apoptosis induction. The target compound’s alkyl groups may instead stabilize hydrophobic pockets in kinases or tubulin .
  • Molecular docking studies () revealed that nitro/methoxy substituents in pyrazole-carbothioamides interact with DHFR via hydrogen bonds.

Physicochemical Properties

  • Solubility : Aromatic derivatives (e.g., 4-fluorophenyl) exhibit lower aqueous solubility due to π-π stacking, whereas the target compound’s aliphatic groups may improve solubility in organic solvents .
  • Crystallinity: Analogs with hydrogen-bond donors (e.g., hydroxyl or amino groups) form denser crystal lattices (), while the target compound’s steric bulk may lead to less ordered packing, affecting melting points .

Biological Activity

3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (commonly referred to as "the compound") is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H17N3S
  • Molecular Weight : 199.32 g/mol
  • Structure : The compound features a pyrazole ring with isopropyl and dimethyl substituents, along with a carbothioamide functional group.

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of several pathogenic bacteria and fungi. For instance:

CompoundPathogenMIC (µg/mL)
3-Isopropyl derivativeStaphylococcus aureus0.22
3-Isopropyl derivativeEscherichia coli0.25
3-Isopropyl derivativeCandida albicans0.30

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study highlighted that certain pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines. The compound's structural modifications can significantly influence its biological activity:

Cell LineIC50 (µM)
A549 (lung cancer)49.85
MCF7 (breast cancer)26.00
HeLa (cervical cancer)34.54

These results indicate that the compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Anti-inflammatory Effects

Pyrazole derivatives, including the compound , have shown promise as anti-inflammatory agents. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors related to inflammation and cell growth.
  • Oxidative Stress Reduction : Pyrazole derivatives have been linked to antioxidant properties that reduce oxidative stress in cells.

Case Studies

In a recent study focusing on the synthesis and evaluation of new pyrazole derivatives, researchers found that modifications to the core structure resulted in enhanced biological activities. For example, compounds with additional functional groups showed improved inhibition rates against T. cruzi, a parasite responsible for Chagas disease .

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